molecular formula C11H13ClN2O2 B12497378 3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride

3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride

Cat. No.: B12497378
M. Wt: 240.68 g/mol
InChI Key: YUGYFQMRAJZGBQ-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₁₃ClN₂O₂
Molecular Weight: 240.69 g/mol
CAS Number: 332061-84-4
Storage: Sealed in dry conditions at room temperature .

This compound is an S-enantiomer featuring a 2-cyanophenyl substituent.

Properties

IUPAC Name

3-amino-4-(2-cyanophenyl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c12-7-9-4-2-1-3-8(9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGYFQMRAJZGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)N)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Hydrogenation Method

This approach adapts classical amino acid synthesis strategies, leveraging nitromethane and diethyl malonate as key intermediates. The method is optimized for introducing the 2-cyanophenyl group through selective aldehyde substitution.

Reaction Steps

  • Condensation Reaction

    • Reagents : 2-Cyanobenzaldehyde, nitromethane, sodium methoxide.
    • Conditions : Ethanol, −5°C, 2 hours.
    • Intermediate : Formation of a nitro compound via aldol condensation.
  • Addition Reaction

    • Reagents : Diethyl malonate, sodium methoxide.
    • Conditions : Ethanol, −5°C, 2 hours.
    • Intermediate : Malonate ester formation through nucleophilic addition.
  • Hydrogenation

    • Reagents : Palladium-carbon catalyst.
    • Conditions : Hydrogen gas, 55°C, 8 hours.
    • Intermediate : Reduction of nitro and ester groups to amine and alcohol.
  • Hydrolysis

    • Reagents : Hydrochloric acid.
    • Conditions : 95°C, 24 hours.
    • Product : 3-Amino-4-(2-cyanophenyl)butanoic acid.
  • Salification

    • Reagents : Hydrochloric acid (18%), ethanol.
    • Conditions : Recrystallization, 95% ethanol.
    • Final Product : Hydrochloride salt (yield: ~65–75%).
Table 1: Key Reaction Parameters
Step Reagents/Conditions Yield Range Purity (HPLC)
Condensation 2-Cyanobenzaldehyde, NaOMe, EtOH, −5°C N/A N/A
Addition Diethyl malonate, NaOMe, EtOH, −5°C N/A N/A
Hydrogenation Pd/C, H₂, 55°C, 8 h 85–90% >95%
Hydrolysis 30% HCl, 95°C, 24 h 70–75% >98%
Salification 18% HCl, 95% EtOH, recrystallization 65–75% >99%

Reductive Amination Approach

This method employs reductive amination to construct the amino acid backbone, offering flexibility in introducing the 2-cyanophenyl group.

Reaction Steps

  • Ketone Synthesis

    • Reagents : 2-Cyanobenzaldehyde, acetone.
    • Conditions : Base catalysis (e.g., NaOH), reflux.
    • Intermediate : α,β-unsaturated ketone.
  • Reductive Amination

    • Reagents : Ammonium chloride, sodium cyanoborohydride.
    • Conditions : Methanol, 25°C, 12 hours.
    • Intermediate : Secondary amine formation.
  • Carboxylation

    • Reagents : Carbon dioxide, triethylamine.
    • Conditions : Water, 60°C, 6 hours.
    • Product : 3-Amino-4-(2-cyanophenyl)butanoic acid.
  • Salification

    • Reagents : HCl (conc.), ethanol.
    • Conditions : Recrystallization.
    • Final Product : Hydrochloride salt (yield: ~60–70%).
Table 2: Reductive Amination Parameters
Step Reagents/Conditions Yield Range Purity (HPLC)
Ketone Synthesis 2-Cyanobenzaldehyde, acetone, NaOH, reflux 80–85% >90%
Reductive Amination NH₄Cl, NaBH₃CN, MeOH, 25°C, 12 h 70–75% >95%
Carboxylation CO₂, Et₃N, H₂O, 60°C, 6 h 65–70% >98%
Salification HCl, EtOH, recrystallization 60–70% >99%

Cyanation of Halogenated Precursors

This method introduces the cyano group via nucleophilic substitution, offering a route to analogs with modified electronic properties.

Reaction Steps

  • Bromination

    • Reagents : Bromine, FeBr₃.
    • Conditions : Dichloromethane, 0°C, 2 hours.
    • Intermediate : 2-Bromo-4-(phenyl)butanoic acid.
  • Cyanation

    • Reagents : Sodium cyanide, DMF.
    • Conditions : 80°C, 24 hours.
    • Intermediate : 2-Cyano-4-(phenyl)butanoic acid.
  • Amination

    • Reagents : Ammonia, Pd/C.
    • Conditions : Hydrogenation, 50°C, 10 hours.
    • Product : 3-Amino-4-(2-cyanophenyl)butanoic acid.
  • Salification

    • Reagents : HCl (conc.), ethanol.
    • Conditions : Recrystallization.
    • Final Product : Hydrochloride salt (yield: ~55–60%).
Table 3: Cyanation Parameters
Step Reagents/Conditions Yield Range Purity (HPLC)
Bromination Br₂, FeBr₃, DCM, 0°C, 2 h 90–95% >95%
Cyanation NaCN, DMF, 80°C, 24 h 75–80% >90%
Amination NH₃, Pd/C, H₂, 50°C, 10 h 55–60% >95%
Salification HCl, EtOH, recrystallization 55–60% >99%

Critical Challenges and Solutions

Impurity Control

  • Condensation Byproducts : Excess nitromethane or diethyl malonate can lead to side products. Solutions include stoichiometric control and low-temperature reactions.
  • Racemization : Stereocenter stability is crucial. Use of chiral catalysts or chiral auxiliaries can mitigate this.

Purification Strategies

Method Description Efficiency
Recrystallization 95% ethanol, low-temperature cooling High
Column Chromatography Silica gel, ethyl acetate/hexane gradient Moderate
Acid-Base Extraction pH-controlled partitioning Moderate

Comparative Analysis of Methods

Parameter Condensation-Hydrogenation Reductive Amination Cyanation
Yield 65–75% 60–70% 55–60%
Purity >99% >99% >95%
Cost Moderate High High
Scalability Good Moderate Poor

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme interactions and protein synthesis.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

Para-Cyano Analog
  • Compound: (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride
  • Molecular Formula : C₁₁H₁₃ClN₂O₂
  • Molecular Weight : 240.69 g/mol
  • CAS Number : 269726-85-4
  • Key Difference: The cyano group at the para position reduces steric hindrance compared to the ortho-substituted target compound. This may enhance solubility but alter receptor-binding kinetics .
Ortho-Methyl Analog
  • Compound: (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride
  • Molecular Formula: C₁₁H₁₅ClNO₂
  • Molecular Weight : 229.70 g/mol (free base: 193.24 g/mol)
  • CAS Number : 270062-89-0

Halogen-Substituted Analogs

3,4-Difluorophenyl Derivative
  • Compound: (S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride
  • Molecular Formula: C₁₀H₁₁ClF₂NO₂
  • Molecular Weight : 242.65 g/mol
  • CAS Number : 270063-53-1
2,4-Dichlorophenyl Derivative
  • Compound: (S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride
  • Molecular Formula: C₁₀H₁₁Cl₃NO₂
  • Molecular Weight : 284.57 g/mol
  • CAS Number : 331847-11-1
  • Key Difference : Chlorine substituents increase molecular weight and steric bulk, which may hinder binding to certain targets but improve resistance to enzymatic degradation .

Trifluoromethyl-Substituted Analog

  • Compound: (S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride
  • Molecular Formula: C₁₁H₁₂ClF₃NO₂
  • Molecular Weight : 247.21 g/mol (free base)
  • CAS Number : 270065-79-7
  • Key Difference : The trifluoromethyl group is highly electron-withdrawing, significantly altering electronic distribution and enhancing bioavailability in hydrophobic environments .

Enantiomeric Variations

  • (R)-Enantiomer of Methyl-Substituted Analog Compound: (R)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride CAS Number: 269398-79-0 Key Difference: Enantiomers often exhibit divergent pharmacological profiles. For example, the R-configuration may lead to distinct receptor-binding affinities compared to the S-form .

Comparative Data Table

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties
(S)-3-Amino-4-(2-cyanophenyl)butanoic acid HCl 2-cyanophenyl C₁₁H₁₃ClN₂O₂ 240.69 332061-84-4 Ortho-cyano group, higher polarity
(R)-3-Amino-4-(4-cyanophenyl)butanoic acid HCl 4-cyanophenyl C₁₁H₁₃ClN₂O₂ 240.69 269726-85-4 Para-cyano, altered electronic effects
(S)-3-Amino-4-(2-methylphenyl)butanoic acid HCl 2-methylphenyl C₁₁H₁₅ClNO₂ 229.70 270062-89-0 Increased lipophilicity
(S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid HCl 3,4-difluorophenyl C₁₀H₁₁ClF₂NO₂ 242.65 270063-53-1 Enhanced metabolic stability
(S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid HCl 2,4-dichlorophenyl C₁₀H₁₁Cl₃NO₂ 284.57 331847-11-1 High steric bulk, resistance to degradation

Key Findings

Substituent Position: Ortho-substituted derivatives (e.g., 2-cyano) exhibit greater steric hindrance than para-substituted analogs, impacting binding kinetics .

Halogen Effects : Fluorine and chlorine substituents enhance metabolic stability and electronic properties but increase molecular weight .

Enantiomeric Differences : R- and S-enantiomers of methyl-substituted analogs show distinct pharmacological profiles, underscoring the importance of chiral synthesis .

Trifluoromethyl Group : Introduces strong electron-withdrawing effects, improving bioavailability in hydrophobic environments .

Biological Activity

3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride, a chiral amino acid derivative, has garnered attention in biochemical and pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H12ClN2O2
  • Molecular Weight : 240.69 g/mol
  • Structure : The compound features a butanoic acid backbone with an amino group and a cyanophenyl substituent, contributing to its biological activity.

The biological activity of 3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can function as an inhibitor or modulator of various biochemical pathways:

  • Enzyme Inhibition : It binds to active or allosteric sites on enzymes, altering their activity. This property is particularly useful in drug development for conditions involving enzyme dysregulation .
  • Receptor Modulation : The compound may influence neurotransmitter systems by modulating receptor activity, which is essential for neurological studies .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its structural features enhance its reactivity, making it a candidate for developing new antimicrobial agents .

Neuropharmacological Applications

3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride has been studied for its potential role in treating neurological conditions. Its interaction with neurotransmitter receptors suggests possible applications in neuropharmacology, particularly for disorders like depression and anxiety .

Case Studies

  • Enzyme Interaction Studies :
    • A study investigated the compound's effects on specific enzymes involved in metabolic pathways. Results showed that it effectively inhibited enzyme activity, leading to decreased substrate conversion rates .
  • Neurotransmitter Release Modulation :
    • Electrophysiological recordings demonstrated that the compound could modulate neurotransmitter release in neuronal cultures, indicating its potential as a therapeutic agent in neurological disorders .
  • Antimicrobial Efficacy :
    • A series of tests against common bacterial strains revealed that 3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride displayed significant antibacterial properties, suggesting its utility in developing new antibiotics .

Research Findings

Study FocusFindings
Enzyme InhibitionSignificant inhibition observed in enzyme activity assays; potential for drug development.
Neurotransmitter InteractionModulated release and receptor activity; implications for treating neurological disorders.
Antimicrobial ActivityEffective against multiple pathogens; promising candidate for new antimicrobial drugs.

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